3-[4-(2,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
Description
3-[4-(2,4-Dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a piperazine ring substituted with a 2,4-dimethoxybenzenesulfonyl group at the N4 position and a pyridin-4-yl moiety at the C6 position of the pyridazine core. The sulfonyl group enhances metabolic stability and modulates solubility, while the dimethoxybenzene moiety may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
3-[4-(2,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-29-17-3-5-20(19(15-17)30-2)31(27,28)26-13-11-25(12-14-26)21-6-4-18(23-24-21)16-7-9-22-10-8-16/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIMHBNDTGSTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(2,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.5 g/mol. The compound features a pyridazine core, a piperazine ring, and a sulfonyl group attached to a dimethoxybenzene moiety, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various signaling pathways. Preliminary studies suggest that it may act as an antagonist or inhibitor in certain biological contexts, particularly in inflammatory responses and cancer cell proliferation.
- Receptor Interaction : The compound has shown potential as a modulator of chemokine receptors, particularly CCR3, which is involved in eosinophil chemotaxis and inflammation .
- Enzyme Inhibition : It may inhibit specific enzymes related to oxidative phosphorylation (OXPHOS), which is crucial for ATP production in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its efficacy and specificity. Modifications to the piperazine and pyridazine rings can significantly alter biological activity:
- Piperazine Substituents : Variations in the sulfonyl group and the substituents on the piperazine ring have been shown to enhance receptor binding affinity.
- Pyridazine Core Modifications : Alterations in the pyridazine structure can affect the compound's ability to penetrate cellular membranes and interact with intracellular targets.
In Vitro Studies
Several studies have evaluated the in vitro biological activity of this compound against various cancer cell lines and inflammatory models:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 (Pancreatic) | 0.58 | OXPHOS inhibition |
| A549 (Lung) | 0.31 | Apoptosis induction via caspase activation |
| HCT116 (Colon) | 1.0 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity against several cancer cell lines, primarily through mechanisms involving apoptosis and metabolic disruption.
Case Studies
- Pancreatic Cancer Model : In a syngeneic mouse model of pancreatic cancer, administration of the compound resulted in reduced tumor growth and increased survival rates due to its potent inhibition of OXPHOS .
- Inflammatory Response : In vitro assays demonstrated that the compound effectively inhibited eotaxin-induced eosinophil chemotaxis, suggesting potential applications in treating allergic conditions .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Preparation Methods
Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
The 2,4-dimethoxybenzenesulfonyl group is synthesized via sulfonation followed by chlorination.
-
Sulfonation : 2,4-Dimethoxybenzene reacts with concentrated sulfuric acid at 80–100°C for 4–6 hours to yield 2,4-dimethoxybenzenesulfonic acid .
-
Chlorination : The sulfonic acid is treated with phosphorus oxychloride (POCl₃) under reflux for 2 hours, producing 2,4-dimethoxybenzenesulfonyl chloride .
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | H₂SO₄, 80–100°C, 4–6 h | 85% |
| Chlorination | POCl₃, reflux, 2 h | 78% |
Formation of 4-(2,4-Dimethoxybenzenesulfonyl)piperazine
The sulfonyl chloride intermediate reacts with piperazine in dichloromethane (DCM) under basic conditions:
-
Piperazine (1.2 eq) is dissolved in DCM with triethylamine (2.5 eq) at 0°C.
-
2,4-Dimethoxybenzenesulfonyl chloride (1.0 eq) is added dropwise, and the mixture stirs at room temperature for 12 hours .
Characterization :
-
¹H-NMR (DMSO-d₆): δ 7.82 (d, 1H, H-6 aryl), 6.68 (d, 1H, H-5 aryl), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.40–3.20 (m, 8H, piperazine) .
Preparation of 3-Chloro-6-(pyridin-4-yl)pyridazine
The pyridazine core is constructed via cyclization:
-
Cyclocondensation : Pyridin-4-ylacetonitrile reacts with hydrazine hydrate (80%) in ethanol under reflux for 8 hours to form 3-amino-6-(pyridin-4-yl)pyridazine.
-
Chlorination : The amine intermediate is treated with phosphorus pentachloride (PCl₅) in chlorobenzene at 120°C for 3 hours, yielding 3-chloro-6-(pyridin-4-yl)pyridazine .
Optimization :
Coupling of Piperazine-Sulfonamide and Pyridazine Intermediates
The final step involves nucleophilic aromatic substitution:
-
3-Chloro-6-(pyridin-4-yl)pyridazine (1.0 eq) and 4-(2,4-dimethoxybenzenesulfonyl)piperazine (1.2 eq) are refluxed in acetonitrile with potassium carbonate (2.0 eq) for 24 hours .
Reaction Monitoring :
-
HPLC : Retention time shift from 4.2 min (chloropyridazine) to 6.8 min (product).
-
Yield : 58% after column chromatography (silica gel, ethyl acetate/hexane 1:1) .
Characterization and Validation
Spectroscopic Data :
-
¹H-NMR (DMSO-d₆): δ 9.12 (s, 1H, H-2 pyridazine), 8.75 (d, 2H, pyridyl H-2,6), 7.85 (d, 1H, H-6 aryl), 7.45 (d, 2H, pyridyl H-3,5), 6.70 (d, 1H, H-5 aryl), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.60–3.30 (m, 8H, piperazine) .
-
HRMS : m/z calcd. for C₂₁H₂₂N₅O₄S [M+H]⁺: 440.1392; found: 440.1389 .
Purity Assessment :
-
HPLC : 98.2% purity (C18 column, 60:40 acetonitrile/water).
Comparative Analysis of Synthetic Routes
Alternative methodologies from structural analogs include:
-
Reductive Amination : For pyridazine-piperazine linkage, though yields are lower (45–50%) .
-
Buchwald–Hartwig Coupling : Palladium-catalyzed C–N coupling achieves 65% yield but requires costly catalysts .
Challenges and Optimization Strategies
-
Regioselectivity in Sulfonation : Use of methoxy directing groups ensures preferential sulfonation at the 5-position of 2,4-dimethoxybenzene .
-
Pyridazine Chlorination : Excess PCl₅ and controlled temperature prevent di-chlorination .
-
Coupling Efficiency : Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce selectivity .
Q & A
Q. What are the recommended synthetic routes for preparing 3-[4-(2,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine, and how can purity be optimized?
A multi-step synthesis is typically employed, starting with functionalization of the pyridazine core. Key steps include:
- Nucleophilic substitution at the pyridazine C3 position using a piperazine derivative under reflux in aprotic solvents (e.g., DMF or THF) .
- Sulfonylation of the piperazine nitrogen with 2,4-dimethoxybenzenesulfonyl chloride, requiring base catalysis (e.g., triethylamine) to drive the reaction .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
Q. What spectroscopic and computational methods are critical for structural characterization of this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves piperazine and pyridazine ring proton environments, with sulfonyl and methoxy groups showing distinct shifts .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).
- X-ray crystallography (if single crystals are obtainable) provides definitive bond-length and torsion-angle data for the sulfonyl-piperazine-pyridazine scaffold .
Q. How can researchers investigate the compound’s mechanism of action in early-stage biological studies?
- In vitro assays : Screen against kinase or GPCR panels due to structural similarity to known inhibitors (e.g., pyridazine derivatives targeting ATP-binding pockets) .
- Molecular docking : Use software like AutoDock Vina to model interactions with targets such as serotonin receptors (5-HT subtypes), leveraging the piperazine moiety’s affinity for neurotransmitter-binding sites .
Advanced Research Questions
Q. How should researchers address contradictory structure-activity relationship (SAR) data for analogs with varying sulfonyl substituents?
-
Systematic SAR studies : Compare activity of analogs with 2,4-dimethoxy , 4-chloro , or 3,4-dichloro sulfonyl groups (see ). For example:
Substituent Biological Activity (IC₅₀) Solubility (LogP) 2,4-dimethoxy Moderate kinase inhibition 2.1 4-chloro Enhanced receptor binding 3.5 - Use free-energy perturbation (FEP) simulations to quantify substituent effects on target binding .
Q. What strategies optimize solubility and bioavailability without compromising target affinity?
- Functional group modifications : Replace methoxy groups with polar substituents (e.g., hydroxyl or amine) to lower LogP .
- Formulation approaches : Use cyclodextrin-based encapsulation or nanoemulsions to enhance aqueous solubility .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., acetylated amines) to improve membrane permeability .
Q. How can researchers design selective analogs to minimize off-target effects in neurological studies?
- Bioisosteric replacement : Substitute pyridin-4-yl with pyrimidine or quinoline to alter steric/electronic profiles .
- Subtype-specific targeting : Focus on GPCR subtypes (e.g., 5-HT₁A vs. 5-HT₂A) by modifying the piperazine sulfonyl group’s steric bulk .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) for selectivity .
Q. What experimental controls are essential when interpreting contradictory results in enzyme inhibition assays?
- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only samples.
- Redundancy in assays : Validate results using orthogonal methods (e.g., fluorescence polarization and radiometric assays) .
- Stability monitoring : Perform HPLC analysis pre/post assay to rule out compound degradation .
Q. How can researchers resolve instability issues in cell-based assays caused by metabolic degradation?
- Metabolite identification : Use LC-MS/MS to detect primary metabolites (e.g., demethylated or sulfone-oxidized products) .
- Co-administration with inhibitors : Add cytochrome P450 inhibitors (e.g., ketoconazole) to incubation media .
- Structural rigidification : Introduce conformational constraints (e.g., cyclization of the piperazine ring) to reduce metabolic susceptibility .
Q. What computational and experimental approaches integrate pharmacokinetic data into lead optimization?
- In silico ADMET prediction : Tools like SwissADME estimate permeability (Caco-2), hepatic clearance, and plasma protein binding .
- In vivo pharmacokinetics : Conduct rodent studies to measure half-life, AUC, and bioavailability, correlating with in vitro microsomal stability data .
- Metabolite profiling : Identify major Phase I/II metabolites using hepatocyte incubations and adjust substituents to block metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
